4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the dihydropyridine ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method yields the desired dihydropyridine derivative, which can be further functionalized to introduce the fluorine atom at the 4th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinoline derivatives, hydroxylated dihydropyridines, and various substituted dihydropyridine derivatives.
Scientific Research Applications
4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic ring and are studied for their biological properties.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: These compounds are structurally similar and are used as drug precursors or ligands.
Uniqueness
4-Fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound and its derivatives particularly valuable in drug development and other applications.
Properties
Molecular Formula |
C7H6FNO3 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-9-3-2-4(8)5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
NEPWEOFFQAYNBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)C(=O)O)F |
Origin of Product |
United States |
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